molecular formula C11H9NO3 B1595662 Methyl 4-hydroxyquinoline-3-carboxylate CAS No. 38113-86-9

Methyl 4-hydroxyquinoline-3-carboxylate

Cat. No. B1595662
CAS RN: 38113-86-9
M. Wt: 203.19 g/mol
InChI Key: VFKCZUXTGSMROI-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxyquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by means of elemental analysis, 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place, affording the formation of the corresponding benzylidene derivatives .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 203.2 . More detailed physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

1. Synthesis and Molecular Docking Studies

Methyl 4-hydroxyquinoline-3-carboxylate and its derivatives have been explored in synthetic chemistry. One study discussed the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, leading to compounds like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. These compounds have potential as inhibitors of Hepatitis B Virus replication, as supported by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).

2. Novel Routes to Hydroxyquinolinones

Research has developed new synthetic routes to 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of great biological importance. The C-acylation of active methylene compounds with 2-methyl-3,1-benzoxazin-4-one under basic conditions produces these hydroxyquinolinones. This route offers a new method to synthesize compounds that can have significant biological applications (Detsi et al., 1996).

3. Antihypoxic Activity

Studies have focused on the synthesis of derivatives of this compound for biological applications. For instance, reactions with dialkylaminoalkylamines led to the formation of N-R-amides showing significant antihypoxic effects, indicating potential as antioxidants and for further pharmacological testing (Ukrainets et al., 2014).

properties

IUPAC Name

methyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKCZUXTGSMROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959063
Record name Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38113-86-9
Record name 38113-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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